Cas no 2097994-77-7 (3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine)

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine is a structurally complex amine derivative featuring a spirocyclic framework, which enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical applications. The methoxymethyl substituent contributes to its solubility and reactivity, while the azaspiro[4.5]decane core provides rigidity, influencing binding affinity in medicinal chemistry contexts. This compound is particularly valuable for the development of bioactive molecules due to its balanced lipophilicity and functional group compatibility. Its well-defined stereochemistry and stability under various conditions make it suitable for exploratory research in drug discovery and fine chemical synthesis.
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine structure
2097994-77-7 structure
商品名:3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
CAS番号:2097994-77-7
MF:C14H28N2O
メガワット:240.384923934937
CID:5725310
PubChem ID:121202870

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • AKOS026711053
    • F1907-6684
    • 2097994-77-7
    • 3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
    • 2-Azaspiro[4.5]decane-2-propanamine, 4-(methoxymethyl)-
    • 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
    • インチ: 1S/C14H28N2O/c1-17-11-13-10-16(9-5-8-15)12-14(13)6-3-2-4-7-14/h13H,2-12,15H2,1H3
    • InChIKey: NUGWERGVFHMZBP-UHFFFAOYSA-N
    • ほほえんだ: O(C)CC1CN(CCCN)CC21CCCCC2

計算された属性

  • せいみつぶんしりょう: 240.220163521g/mol
  • どういたいしつりょう: 240.220163521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 38.5Ų

じっけんとくせい

  • 密度みつど: 1.00±0.1 g/cm3(Predicted)
  • ふってん: 341.7±17.0 °C(Predicted)
  • 酸性度係数(pKa): 10.15±0.10(Predicted)

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-6684-0.25g
3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7 95%+
0.25g
$361.0 2023-09-07
TRC
M215176-500mg
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-6684-0.5g
3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7 95%+
0.5g
$380.0 2023-09-07
TRC
M215176-1g
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-6684-10g
3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-6684-2.5g
3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7 95%+
2.5g
$802.0 2023-09-07
TRC
M215176-100mg
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-6684-1g
3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-6684-5g
3-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
2097994-77-7 95%+
5g
$1203.0 2023-09-07

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine 関連文献

3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amineに関する追加情報

Introduction to 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS No. 2097994-77-7) in Modern Chemical Biology

The compound 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine, identified by the CAS number 2097994-77-7, represents a fascinating molecule in the realm of chemical biology. Its unique structural framework, featuring a spirocyclic azine core connected to a propylamine moiety, has garnered significant attention for its potential applications in drug discovery and molecular research. This introduction delves into the structural characteristics, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary biochemical studies.

The molecular architecture of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine is characterized by a spirocyclic structure, where two heterocyclic rings are linked at a single carbon atom. Specifically, the spirocyclic unit consists of a five-membered azine ring fused to a ten-membered decane ring, which is further substituted with a methoxymethyl group at the fourth position and an amine group at the second position. This intricate arrangement imparts unique steric and electronic properties to the molecule, making it an attractive scaffold for medicinal chemistry investigations.

The presence of the methoxymethyl group (–OCH₃) in the molecule introduces a polar and hydrophilic region, which can enhance solubility and binding affinity in biological systems. Additionally, the amine functionality (–NH₂) provides a site for further chemical modifications, such as acylation or amidation, enabling the synthesis of derivatives with tailored biological activities. These features make 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine a versatile building block for designing novel therapeutic agents.

In recent years, spirocyclic compounds have emerged as privileged scaffolds in drug discovery due to their ability to mimic natural product structures and exhibit enhanced binding interactions with biological targets. The spirocyclic azine core in 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine has been shown to interact favorably with enzymes and receptors, making it a promising candidate for developing small-molecule inhibitors or modulators. For instance, studies have demonstrated that spirocyclic azines can adopt multiple conformations, allowing them to fit into binding pockets with high specificity and affinity.

The synthetic route to 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine involves multi-step organic transformations, including cyclization reactions to form the spirocyclic core and subsequent functional group interconversions to introduce the desired substituents. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity in these processes. The development of efficient synthetic strategies is crucial for large-scale production and further exploration of this compound's potential.

One of the most compelling aspects of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine is its versatility in medicinal chemistry applications. Researchers have leveraged its structural features to design molecules with targeted biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The spirocyclic core disrupts the active site of kinases by occupying space that is normally required for substrate binding, thereby inhibiting enzymatic activity.

Furthermore, the methoxymethyl group has been strategically incorporated to enhance metabolic stability while maintaining solubility. This balance is essential for developing drug candidates that can withstand enzymatic degradation in vivo and exhibit prolonged half-lives. Preclinical studies have shown that compounds bearing similar structural motifs exhibit promising pharmacokinetic profiles, making them suitable for further development into clinical candidates.

The role of computational chemistry has been instrumental in understanding the behavior of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine at both molecular and cellular levels. Molecular docking simulations have revealed how this compound interacts with various biological targets, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have helped elucidate its electronic properties and reactivity patterns, guiding synthetic modifications to optimize its biological efficacy.

Recent advancements in biotechnology have also enabled high-throughput screening (HTS) approaches to identify novel derivatives of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan - 2 - yl)propan - 1 - amine with enhanced biological activities. By employing HTS technologies coupled with machine learning algorithms, researchers can rapidly sift through large libraries of compounds to identify promising candidates for further optimization. This combinatorial approach has accelerated the discovery process and led to the identification of several lead compounds with therapeutic potential.

The future prospects of 3-(4-(Methoxymethyl)- 2 - azaspiro [ 4 . 5 ] decan - 2 - yl ) propan - 1 - amine are exciting and multifaceted. Continued research efforts are focused on exploring its applications in other therapeutic areas such as neurology and infectious diseases. Additionally, green chemistry principles are being integrated into its synthesis to develop more sustainable manufacturing processes that minimize environmental impact while maintaining high yields and purity standards.

In conclusion, 3 -( 4 -( Methoxymethyl ) - 2 - azaspiro [ 4 . 5 ] decan - 2 - yl ) propan -1 amine ( CAS No . 2097994 -77 -7) stands out as a remarkable compound with significant potential in chemical biology and drug discovery . Its unique structural features , synthetic accessibility ,and versatile biological activities make it an invaluable tool for researchers seeking innovative solutions in medicinal chemistry . As our understanding of molecular interactions continues to evolve ,the applications of this compound are likely to expand ,driving advancements in healthcare and biotechnology .

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